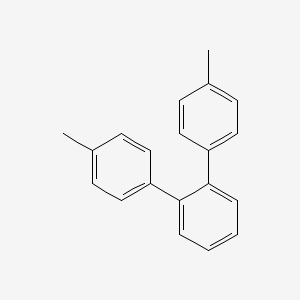
1,2-bis(4-methylphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’:2’,1’‘-Terphenyl, 4,4’‘-dimethyl- is an organic compound with a complex aromatic structure. It is part of the terphenyl family, which consists of three benzene rings connected by single bonds. The presence of two methyl groups at the 4 and 4’’ positions adds to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- typically involves the coupling of benzene derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated terphenyls, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.
Mecanismo De Acción
The mechanism by which 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to engage in π-π stacking interactions with other aromatic compounds. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes and alteration of cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,1’4’,1’'-Terphenyl: Lacks the methyl groups, resulting in different chemical properties.
1,2,4-Triphenylbenzene: Another member of the terphenyl family with distinct substitution patterns.
4,4’‘-Dimethyl-5’-(p-tolyl)-1,1’3’,1’'-terphenyl: Contains additional substituents that further modify its properties.
Uniqueness
1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- stands out due to the specific placement of the methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
64586-14-7 |
|---|---|
Fórmula molecular |
C20H18 |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
1,2-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-7-11-17(12-8-15)19-5-3-4-6-20(19)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clave InChI |
YWBQRFZBFNEBRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Tert-butyl 5-acetylpyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8512855.png)
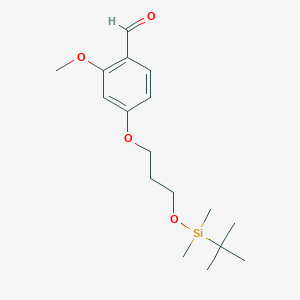
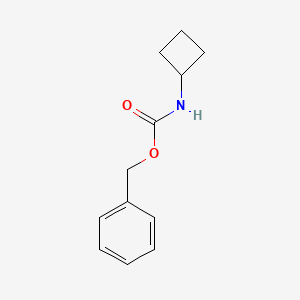
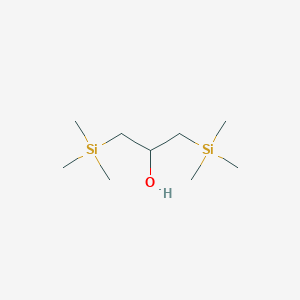
![1-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8512885.png)
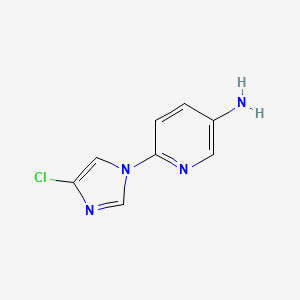
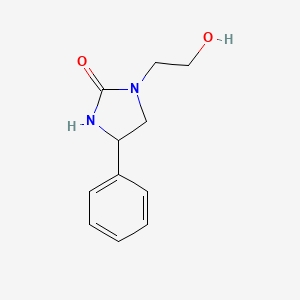
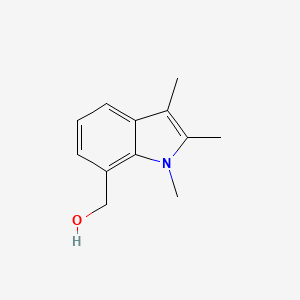
![5-(1,3-dioxolan-2-yl)-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8512912.png)
![Piperazine,1-[2,3'-bipyridin]-6'-yl-](/img/structure/B8512921.png)
![1-ethyl-5-methyl-1H-[1,2,4]triazole-3-carbaldehyde](/img/structure/B8512928.png)
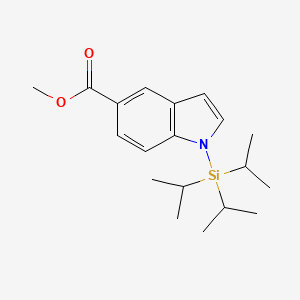
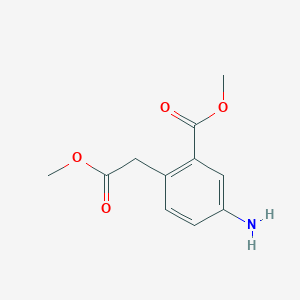
![1h-Benzimidazole-6-acetic acid,1-[(2-chlorophenyl)methyl]-2-methyl-](/img/structure/B8512955.png)
